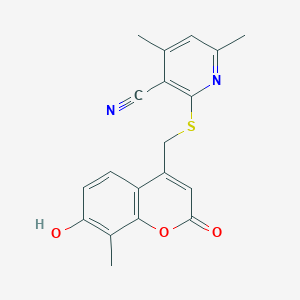
2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
描述
2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a hybrid molecule that combines features of coumarins and nicotinonitriles. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of both a coumarin moiety and a nicotinonitrile component, which may contribute to its biological efficacy.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the coumarin structure enhances its ability to scavenge free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in various biological systems, suggesting that this compound may possess comparable antioxidant capabilities.
Anticancer Properties
Coumarins are recognized for their potential in cancer therapy. They have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. The specific compound under investigation may enhance these effects due to its unique structural features that could interact with cellular targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of coumarins have been extensively studied. The incorporation of the thioether group in this compound may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary studies suggest that derivatives similar to this compound exhibit significant antibacterial and antifungal activities.
Case Studies
- Antioxidant Evaluation : In a study evaluating various coumarin derivatives, it was found that compounds with similar structural motifs displayed IC50 values in the micromolar range for DPPH radical scavenging activity. The compound's antioxidant potential was assessed using standard assays such as DPPH and ABTS.
- Anticancer Mechanisms : A study focusing on a related coumarin derivative demonstrated its ability to inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The results indicated a downregulation of anti-apoptotic proteins and an upregulation of pro-apoptotic factors.
- Antimicrobial Screening : Research involving a series of coumarin-based compounds revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those typically required for standard antibiotics.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-6-11(2)21-19(15(10)8-20)25-9-13-7-17(23)24-18-12(3)16(22)5-4-14(13)18/h4-7,22H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEFWJZRJQELQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=CC(=C3C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















